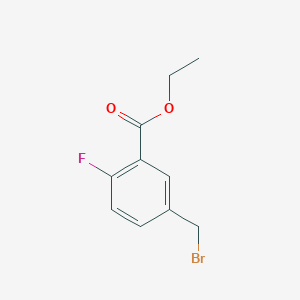

Ethyl 5-bromomethyl-2-fluorobenzoate

Description

Ethyl 5-bromomethyl-2-fluorobenzoate (C₁₀H₉BrFO₂) is a substituted benzoate ester featuring a bromomethyl (–CH₂Br) group at the 5-position and a fluorine atom at the 2-position of the aromatic ring. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research due to its reactive bromomethyl group, which facilitates nucleophilic substitutions, and the electron-withdrawing fluorine atom, which modulates the electronic properties of the aromatic system .

Properties

Molecular Formula |

C10H10BrFO2 |

|---|---|

Molecular Weight |

261.09 g/mol |

IUPAC Name |

ethyl 5-(bromomethyl)-2-fluorobenzoate |

InChI |

InChI=1S/C10H10BrFO2/c1-2-14-10(13)8-5-7(6-11)3-4-9(8)12/h3-5H,2,6H2,1H3 |

InChI Key |

DSVNVMRZZVJZDR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)CBr)F |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via a radical chain mechanism. BPO decomposes under mild heat to generate phenyl radicals, which abstract a hydrogen atom from the methyl group of the substrate, forming a benzylic radical. This intermediate reacts with NBS to introduce bromine, yielding the bromomethyl derivative. Key parameters include:

-

Solvent : Dichloromethane (CH₂Cl₂) is preferred for its ability to dissolve both organic substrates and initiators while maintaining reaction homogeneity.

-

Temperature : The reaction is initiated at 0–20°C to control exothermicity during NBS addition, followed by heating to 40°C for 12 hours to ensure completion.

-

Stoichiometry : A slight excess of NBS (1.1 equivalents) ensures full conversion of the methyl group, while BPO (0.085 equivalents) sustains radical propagation.

Workup and Isolation

Post-reaction, the mixture is washed with 10% sodium sulfite (Na₂SO₃) to quench unreacted NBS and prevent oxidative side reactions. Subsequent aqueous washes remove inorganic residues, and the organic phase is concentrated under reduced pressure. Addition of n-hexane induces crystallization, yielding high-purity product.

Table 1: Representative Reaction Parameters for Radical Bromination

| Component | Quantity (g) | Molar Ratio | Role |

|---|---|---|---|

| Ethyl 2-fluoro-5-methylbenzoate | 500 | 1.0 | Substrate |

| NBS | 525 | 1.1 | Brominating agent |

| BPO | 56 | 0.085 | Radical initiator |

| CH₂Cl₂ | 500 mL | – | Solvent |

Alternative Synthetic Pathways

While radical bromination dominates industrial workflows, alternative routes merit discussion for niche applications.

Nitration-Bromination Cascades

CN102951996A discloses a nitration-bromination strategy for 2-bromo-5-fluorobenzotrifluoride. While distinct from the target compound, the protocol illustrates how sequential electrophilic substitutions can achieve regioselective halogenation. Applied to ethyl 2-fluoro-5-methylbenzoate, nitration at the methyl position followed by bromide displacement could yield the bromomethyl group. However, this route risks over-nitration and requires stringent control of reaction conditions.

Industrial Scalability and Process Optimization

The radical bromination method excels in scalability, as evidenced by its implementation in a 50 L reactor. Critical considerations for industrial adoption include:

-

Continuous Flow Reactors : Enhanced heat and mass transfer in flow systems minimize hotspots and improve yield consistency.

-

Solvent Recycling : Dichloromethane’s low boiling point facilitates recovery via distillation, reducing environmental and economic costs.

-

Safety Protocols : NBS and BPO are shock-sensitive; inert atmospheres (e.g., nitrogen) and controlled addition rates mitigate explosion risks.

Comparative Analysis of Methodologies

Table 2: Advantages and Limitations of Preparation Methods

| Method | Yield (%) | Scalability | Purity Concerns |

|---|---|---|---|

| Radical Bromination | >95 | High | Minimal byproducts |

| Lithiation-Borylation | – | Moderate | Sensitivity to moisture |

| Nitration-Bromination | – | Low | Regioselectivity issues |

Radical bromination emerges as the superior method due to its high efficiency, robustness, and compatibility with large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromomethyl-2-fluorobenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF) under reflux conditions.

Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products Formed

Scientific Research Applications

Ethyl 5-bromomethyl-2-fluorobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-bromomethyl-2-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors, through its bromine and fluorine substituents. These interactions can lead to the inhibition or activation of biological pathways, depending on the nature of the target . The compound’s unique structure allows it to participate in various chemical reactions, making it a versatile tool in research and development .

Comparison with Similar Compounds

The following analysis compares Ethyl 5-bromomethyl-2-fluorobenzoate with structurally related esters from the Biopharmacule Speciality Chemicals catalog and ChemBK databases. Key differences in substituents, molecular properties, and applications are highlighted.

Structural and Physicochemical Properties

Key Observations:

- Reactivity : The bromomethyl group in this compound offers superior reactivity in alkylation reactions compared to simple bromo or chloro substituents in analogs.

- Lipophilicity : Fluorine at the 2-position increases lipophilicity relative to ethoxy or methoxy groups, influencing bioavailability in drug design .

- Steric Effects : Bulkier substituents (e.g., ethoxy in Entry 5) reduce steric hindrance compared to halogens, altering reaction pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.